Phenylpropyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (PPAG, CAS 220341-09-3) is a glycoside derivative of N-acetylglucosamine (GlcNAc) with the molecular formula C₁₇H₂₅NO₆ and a molecular weight of 339.38 g/mol . It is synthesized via a reaction involving N-acetylglucosamine, allyl bromide, and potassium carbonate . PPAG exhibits notable biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, and serves as a substrate in enzyme assays and drug delivery systems . Its β-configured glycosidic bond and phenylpropyl aglycone distinguish it from related compounds, influencing solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenylpropoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-11(20)18-14-16(22)15(21)13(10-19)24-17(14)23-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13-17,19,21-22H,5,8-10H2,1H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMIFEDSFWSAON-WRQOLXDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192503 | |
| Record name | 3-Phenylpropyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220341-09-3 | |
| Record name | 3-Phenylpropyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220341-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as Phenylpropyl GlcNAc) is a compound of significant interest in medicinal chemistry due to its structural similarity to naturally occurring carbohydrates and its potential biological activities. This article presents an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside has the molecular formula and a molecular weight of approximately 339.4 g/mol. The compound features a phenylpropyl group attached to a modified glucopyranoside unit, specifically at the C-2 position where an acetamido group is present. This unique structure is crucial for its interaction with biological systems and its resultant activities .
Synthesis Methods
The synthesis of Phenylpropyl GlcNAc typically involves glycosylation techniques, which may include:
- Chemical Synthesis : Utilizing specific reagents to promote glycosidic bond formation.
- Enzymatic Methods : Employing biocatalysis for continuous production, which is more sustainable compared to traditional methods.
Antimicrobial Properties
Research indicates that derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosides exhibit various biological activities, including:
- Antibacterial Activity : Some studies have shown that these compounds can inhibit the growth of certain bacterial strains, making them candidates for antibiotic development.
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal infections, suggesting potential therapeutic applications in treating mycoses.
Immunomodulatory Effects
Phenylpropyl GlcNAc has been noted for its immunomodulatory properties. It may influence immune responses by modulating receptor interactions or serving as substrates for glycosylation reactions, which are vital in cell signaling processes .
Case Studies and Research Findings
Several studies have explored the biological activity of Phenylpropyl GlcNAc and its derivatives:
- Study on Antimicrobial Activity :
- Immunological Research :
- Cell Proliferation Inhibition :
Data Summary
The following table summarizes key findings regarding the biological activity of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its derivatives:
Scientific Research Applications
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside has several notable applications in scientific research:
Medicinal Chemistry
The compound exhibits various biological activities, making it a candidate for drug discovery. Its structural similarity to natural carbohydrates allows it to interact with biological macromolecules effectively. Notable activities include:
- Antifungal Properties : Demonstrated efficacy against certain fungal infections, potentially useful in developing antifungal therapies.
- Immunomodulatory Effects : Modulates cytokine production, indicating potential applications in immunotherapy.
Enzyme-Catalyzed Reactions
As a substrate in enzyme-catalyzed reactions, this compound aids in studying enzyme mechanisms and kinetics. It can provide insights into carbohydrate metabolism and enzyme specificity .
Glycosylation Studies
The compound serves as a model substrate for glycosylation reactions, allowing researchers to explore the effects of glycosylation on protein functionality and stability. This is particularly relevant in the context of glycoprotein synthesis and modification.
Biochemical Pathways
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside plays a role in various biochemical pathways, influencing cellular processes through receptor interactions and serving as a substrate for glycosylation reactions .
Case Study 1: Antifungal Activity
A study investigated the antifungal efficacy of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside against Candida species. Results indicated significant inhibition of fungal growth compared to control samples, suggesting its potential as an antifungal agent.
Case Study 2: Immunomodulation
Research focused on the immunomodulatory effects of the compound showed that it could enhance cytokine production in immune cells, providing a basis for its application in immunotherapy strategies aimed at enhancing immune responses against infections or tumors.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of PPAG and Analogous Glycosides
Key Observations :
- Electron-Withdrawing Groups : The p-nitrophenyl derivative () introduces a nitro group, increasing electrophilicity and altering enzyme substrate specificity.
Enzyme Substrate Activity
Table 2: Hydrolysis Rates of PPAG and Analogues by β-N-Acetylhexosaminidases
Key Findings :
- 4-Deoxy Derivatives: Compounds 1 and 2 () show high hydrolysis rates with fungal β-N-acetylhexosaminidases due to the absence of the 4-OH group, which mimics transition states in catalysis.
- Aglycone Effects : The phenylpropyl group in PPAG may enhance binding affinity to hydrophobic enzyme pockets compared to smaller aglycones like methyl or butyl .
Physical and Chemical Properties
Table 3: Physicochemical Comparison
Key Insights :
- Solubility : PPAG’s moderate solubility in water and acetone makes it versatile for biochemical assays, whereas p-nitrophenyl derivatives require polar aprotic solvents .
- Stability: PPAG’s crystalline form and resistance to decomposition under normal conditions contrast with methyl derivatives, which degrade under acidic conditions .
Preparation Methods
Preparation Methods of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside
General Synthetic Strategy
The synthesis of Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically follows a multi-step approach starting from D-glucosamine derivatives. The key steps involve:
Detailed Synthetic Route
Preparation of Protected Sugar Derivatives
The starting material, D-glucosamine, is first converted to a suitably protected intermediate. For instance, 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside derivatives are prepared by acetylation of hydroxyl groups to prevent side reactions during glycosylation. Protection can also involve benzyl or other groups depending on the desired selectivity.
Glycosylation Reaction
The protected sugar derivative is then reacted with a phenylpropyl alcohol or its activated derivative (e.g., phenylpropyl bromide) under glycosylation conditions. Catalysts such as bromide ions or Lewis acids can promote this reaction. The reaction proceeds with stereoselectivity, favoring the β-anomer due to neighboring group participation from the 2-acetamido group.
Example reaction conditions:
- Use of phenylpropyl bromide as the glycosyl donor.
- Catalysis by bromide ion or silver salts.
- Solvents such as benzene or nitromethane mixtures.
- Temperature control to optimize yield and selectivity.
Deprotection and Purification
Following glycosylation, the protecting groups are removed by standard methods such as:
- Hydrogenolysis to remove benzyl groups.
- Basic or acidic hydrolysis to remove acetyl groups.
The final compound is purified by chromatographic techniques to obtain Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in high purity.
Alternative Synthetic Approaches
- Use of glycosyl thiols and thiosulfates as intermediates for glycosylation has been reported to improve yields and stereoselectivity, especially for 2-acetamido-2-deoxy-hexosamines.
- One-pot synthesis methods involving DMC (2-chloro-1,3-dimethylimidazolinium chloride) mediated reactions can convert reducing sugars directly into glycosyl thiols, which can then be coupled with phenylpropyl derivatives.
- Selective removal of protective groups using zinc reduction or thiolysis allows for controlled acetylation and efficient preparation of glycosylated building blocks for further applications.
Comparative Data on Yields and Selectivity
Research Findings and Notes
- The β-selectivity in glycosylation is attributed to neighboring group participation of the 2-acetamido group, which stabilizes the intermediate and directs the formation of the β-glycosidic bond.
- The phenylpropyl group introduction enhances hydrophobicity, which can influence solubility and biological membrane interaction, making purification steps critical to remove side products and ensure compound stability.
- Advanced methods such as one-pot synthesis and protecting-group-free approaches are being developed to streamline the synthesis and improve overall efficiency.
- The compound’s synthesis is integral in preparing glycopeptide building blocks for biochemical studies, requiring precise control of stereochemistry and functional group protection.
Q & A
Q. What are the established synthetic routes for phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
The compound is synthesized via regioselective glycosylation and protection/deprotection strategies. A common method involves reacting phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with triphenylmethyl chloride (TrCl) in anhydrous pyridine to introduce protective groups at the 6-OH position . Alternative routes use p-nitrophenyl derivatives, such as p-nitrophenyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside, which can be oxidized to α,β-unsaturated aldehydes for further functionalization . Key steps include flash chromatography (e.g., CH₂Cl₂/MeOH 10:1) for purification, yielding >85% purity.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. ¹H and ¹³C NMR confirm glycosidic linkage stereochemistry (β-configuration) and acetamido group placement. For example, the 6-O-triphenylmethyl group in intermediates like 9a shows distinct aromatic proton signals at δ 7.2–7.4 ppm . High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 473.47 for benzyl-protected analogs) . Supplementary data from peer-reviewed studies often provide detailed spectra .
Q. What analytical techniques are used to assess purity and stability?
Thin-layer chromatography (TLC) monitors reaction progress, while HPLC with UV/RI detectors quantifies purity. Stability studies under varying pH/temperature conditions use accelerated degradation assays, with LC-MS identifying decomposition products (e.g., deacetylated derivatives) . For hygroscopic samples, Karl Fischer titration ensures low water content (<0.1%) .
Advanced Research Questions
Q. How does substrate specificity of β-N-acetylhexosaminidases influence hydrolysis of 4-deoxy analogs?
Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show high activity toward 4-deoxy derivatives, achieving ~85% hydrolysis rates compared to native substrates. This specificity arises from reduced steric hindrance in the enzyme’s active site when the 4-OH group is absent. In contrast, mammalian enzymes exhibit <20% activity due to stricter stereochemical requirements . Docking simulations (e.g., using Aspergillus oryzae models) corroborate these findings, highlighting hydrophobic interactions between the 4-deoxy moiety and Trp residues .
Q. What methodological optimizations enhance transglycosylation yields using this compound as a donor?
Optimal conditions for transglycosylation include:
- Donor concentration : 75 mM phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- Acceptor ratio : 4:1 (GlcNAc:donor) to minimize hydrolysis.
- Enzyme selection : Talaromyces flavus β-N-acetylhexosaminidase at 35°C for 5–6 hours. Under these conditions, disaccharide yields reach 52%, with size-exclusion chromatography resolving products (e.g., 4-deoxy-xylo-hexopyranosyl-(1→4)-GlcNAc) .
Q. How can contradictory hydrolysis rate data between fungal and mammalian enzymes be resolved?
Discrepancies arise from active-site structural differences. Fungal enzymes tolerate 4-deoxy modifications due to flexible binding pockets, while mammalian enzymes require precise 4-OH coordination for catalysis. To validate, perform kinetic assays (e.g., Kₘ and kₐₜ measurements) and compare with molecular dynamics simulations . Contradictory data may also stem from impurity artifacts—always cross-check with TLC/HPLC .
Q. What strategies improve purification of synthetic intermediates?
Phenylpropyl-functionalized stationary phases (e.g., silica-bonded phenylpropyl) achieve >93% recovery in solid-phase extraction, outperforming octyl or C18 phases . For polar intermediates, use HILIC chromatography with acetonitrile/water gradients. Trituration in cold ether effectively removes pyridine residues from crude products .
Q. How can click chemistry expand functionalization opportunities?
Azide-alkyne cycloaddition (e.g., with β-D-glucopyranosyl azide derivatives) enables bioconjugation. For example, introducing a 2-azidoacetamido group allows coupling with alkyne-tagged probes (e.g., fluorophores) for glycan tracking . Optimize reaction pH (6.5–7.5) and use Cu(I) catalysts for >90% conversion .
Q. What comparative studies exist between this compound and its galactose/fucose analogs?
Studies on 2-acetamido-2-deoxy-β-D-galactopyranosides reveal lower enzymatic hydrolysis rates (e.g., ~40% for Penicillium spp.), attributed to axial 4-OH steric clashes. Fucose analogs show even lower activity (<10%), emphasizing the critical role of 6-OH orientation .
Q. How is in silico modeling applied to predict glycosidase interactions?
Docking into fungal β-N-acetylhexosaminidase models (e.g., AutoDock Vina) identifies key residues (Glu314, Trp448) that stabilize the 4-deoxy moiety via hydrogen bonding and π-alkyl interactions . MD simulations (GROMACS) further validate substrate binding stability over 100-ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
